8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
The compound 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene features a bicyclic 8-azabicyclo[3.2.1]oct-2-ene core substituted at the 8-position with a 1-methyltriazole-4-carbonyl group. This scaffold is structurally related to tropane alkaloids, which are known for their central nervous system (CNS) activity .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-14-7-10(12-13-14)11(16)15-8-3-2-4-9(15)6-5-8/h2-3,7-9H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQSJAUENGULGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, which can be achieved through a “click” chemistry reaction between an azide and an alkyne . The resulting triazole is then coupled with a bicyclic precursor under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis may also require the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Substitution Reactions
The triazole ring undergoes nucleophilic substitution, particularly at the C(4) and C(5) positions. Key findings include:
The bicyclic system’s tertiary amine (N8) participates in Mannich reactions with ketones and paraformaldehyde under acidic conditions (e.g., HCl, p-toluenesulfonic acid) to form β-amino ketone derivatives .
Reduction Reactions
Regioselective reduction of triazole esters and carbonyl groups has been demonstrated:
Notably, NaBH₄ selectively reduces C(5) esters over C(4) esters in triazole diesters, attributed to lower electron density at C(5) .
Cycloaddition and Rearrangement
The azabicyclo[3.2.1]octene system participates in radical-mediated rearrangements:
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Radical Ring Expansion : Treatment with Bu₃SnH/AIBN induces desulfonylation and ring expansion to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems (82% yield for methyl-substituted analogs) .
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Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring for bioconjugation.
Hydrolysis and Solvolysis
The ester and amide functionalities are susceptible to hydrolysis:
| Functional Group | Reagents | Conditions | Outcome | Source |
|---|---|---|---|---|
| Ester | NaOH/H₂O | Reflux | Carboxylic acid derivatives | |
| Amide | HCl (6M) | 110°C, 24h | Cleavage to primary amine |
Complexation and Metal Interactions
The triazole nitrogen atoms act as ligands for transition metals:
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Pd(II) Complexation : Forms stable complexes for catalytic applications (e.g., cross-coupling) .
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Cu(I) Coordination : Essential for CuAAC reaction efficiency.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) shows decomposition above 250°C, primarily via retro-Diels-Alder cleavage of the azabicyclo system.
This compound’s reactivity is leveraged in medicinal chemistry (e.g., Hsp90 inhibitors ) and materials science. Further studies should explore enantioselective transformations and catalytic applications.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives, including those related to 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene. The compound exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. For instance, molecular docking studies indicate strong binding affinities to bacterial enzyme targets, suggesting a mechanism for its antibacterial action .
Anticancer Properties
Triazole compounds have been extensively researched for their anticancer potential. The unique structure of 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene allows for interactions with microtubules, similar to known anticancer agents like colchicine. This interaction could inhibit cancer cell proliferation and induce apoptosis in tumor cells .
Antioxidant Activity
In addition to its antibacterial and anticancer properties, this compound has shown promising antioxidant activity. Studies involving DPPH and ABTS assays demonstrated its ability to scavenge free radicals effectively, indicating potential use in formulations aimed at reducing oxidative stress in biological systems .
Material Science Applications
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been explored for developing new materials with enhanced properties. The unique structural features of 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can improve the thermal stability and mechanical strength of polymers when used as a crosslinking agent or modifier .
Sensors and Catalysts
Triazole compounds are also being investigated for their roles in sensor technology and catalysis. Their ability to form coordination complexes with metal ions opens avenues for developing sensors that detect metal ions or small molecules with high sensitivity and selectivity .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds structurally related to 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability at low micromolar concentrations. The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-... | 16 | E. coli |
| 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-... | 32 | S. aureus |
| Control (Ampicillin) | 8 | E. coli |
Table 2: Anticancer Activity on Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-... | 5 | MCF7 (Breast Cancer) |
| 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-... | 10 | HeLa (Cervical Cancer) |
| Control (Doxorubicin) | 0.5 | MCF7 |
Mechanism of Action
The mechanism of action of 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Key Differentiators and Potential Advantages
- Triazole vs. Sulfonamide : The triazole’s smaller size and hydrogen-bonding capacity may favor blood-brain barrier penetration over bulkier sulfonamides .
- Metabolic Stability : Methyltriazole’s metabolic resistance (vs. ester or ether linkages in ) could prolong half-life.
- Versatility : The triazole carbonyl allows further functionalization (e.g., click chemistry), offering a platform for prodrug development or targeted delivery .
Biological Activity
The compound 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is part of a class of triazole-containing compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene features a bicyclic framework with a triazole moiety, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the azide-alkyne cycloaddition reaction, a well-established method for creating 1,2,3-triazoles .
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit promising antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines including lung and breast cancer cells. In one study, derivatives were synthesized that demonstrated significant cytotoxic effects against H460 cells (lung cancer) with IC50 values in the low micromolar range .
Table 1: Antitumor Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene | H460 | TBD |
| Compound A | MCF7 (Breast) | 15.0 |
| Compound B | A549 (Lung) | 12.5 |
Cholinesterase Inhibition
Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease. The incorporation of the triazole ring has been associated with enhanced inhibition of butyrylcholinesterase (BuChE). For example, certain triazole derivatives have shown IC50 values lower than standard treatments like galantamine . The specific activity of 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene in this regard remains to be elucidated but is anticipated to be significant based on structural analogs.
Table 2: Cholinesterase Inhibition Data
| Compound | Enzyme Type | IC50 (μM) |
|---|---|---|
| 8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene | BuChE | TBD |
| Compound C | AChE | 34.0 |
The biological activity of triazole-containing compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as competitive or noncompetitive inhibitors for various enzymes, including cholinesterases.
- Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Case Studies
A recent investigation into a series of triazole hybrids demonstrated their potential as dual-action agents against both cancer and neurodegenerative diseases . These compounds were tested in vitro and showed significant promise in inhibiting cell proliferation while also acting as cholinesterase inhibitors.
Q & A
Q. What are the common synthetic routes for constructing the 8-azabicyclo[3.2.1]octane scaffold?
The synthesis of this bicyclic scaffold often employs radical cyclization or enantioselective methods. For example, radical cyclization of 4-(2-bromo-1,1-dimethylethyl)-1-allylazetidin-2-ones using n-tributyltin hydride and AIBN in toluene achieves >99% diastereocontrol, yielding 7-alkoxy-1-azabicyclo[4.2.0]octane-8-ones . Enantioselective approaches, such as chiral catalyst-mediated reactions, are critical for tropane alkaloid synthesis, leveraging the scaffold's structural similarity to bioactive natural products .
Q. Which biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?
These derivatives primarily target monoamine transporters (e.g., dopamine and serotonin transporters, DAT/SERT) and enzymes like ELOVL6 (long-chain fatty acid elongase 6). Binding assays using radiolabeled ligands (e.g., [³H]citalopram for SERT) reveal sub-micromolar affinities, suggesting potential applications in neurological and metabolic disorders .
Q. How is the crystal structure of 8-azabicyclo[3.2.1]octane derivatives determined?
Single-crystal X-ray diffraction is the gold standard. For instance, (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one crystallizes in a monoclinic system (P2₁/c), with unit cell parameters a = 7.2030 Å, b = 11.3097 Å, c = 14.8372 Å, and β = 97.391°. Disorder in fluorine positions (split model refinement) highlights structural flexibility .
Advanced Research Questions
Q. What experimental challenges arise in optimizing enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives?
Key challenges include achieving high enantiomeric excess (ee) and diastereocontrol. For example, radical cyclization with n-Bu₃SnH yields 75–78% diastereomeric excess for 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones . Chiral auxiliaries or asymmetric catalysis (e.g., titanium/zirconium complexes via allylic CH-activation) can improve stereoselectivity but require precise reaction conditions (e.g., solvent, temperature) .
Q. How do structural modifications at the 8-position influence biological activity?
Substituents at the 8-position significantly alter target specificity. For example:
- Benzyl groups (e.g., SD-1008) confer JAK2 inhibition (IC₅₀ ~10 µM) by blocking STAT3 nuclear translocation and reducing anti-apoptotic proteins (Bcl-XL, survivin) .
- Fluoro-nitrophenyl groups enhance crystallographic stability but may introduce disorder due to steric clashes .
- Cyclopropylmethyl groups improve metabolic stability, as seen in analogs targeting opioid receptors .
Q. How can contradictions in binding affinity data across studies be resolved?
Discrepancies often stem from assay conditions (e.g., cell lines, ligand concentrations). For DAT/SERT affinity studies:
Q. What methodological advancements enable the study of 8-azabicyclo[3.2.1]octane derivatives in disease models?
- STAT3 pathway inhibition : Cell-based screening assays using GFP-tagged STAT3 and luciferase reporters identify compounds like SD-1008 that block interleukin-6-induced nuclear translocation .
- Metabolic profiling : LC-MS with Chromolith HPLC Columns resolves enantiomers and quantifies metabolites, critical for pharmacokinetic studies .
Methodological Recommendations
- Synthesis : Prioritize radical cyclization for high diastereocontrol or enantioselective CH-activation for chiral purity .
- Target Validation : Combine radioligand binding assays with kinase profiling (e.g., JAK2 autophosphorylation assays) .
- Structural Analysis : Use multi-scan absorption correction in X-ray studies to address disorder and refine split models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

